4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
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Overview
Description
B-Paba, also known as para-aminobenzoic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a white solid that is slightly soluble in water. This compound is an important intermediate in the synthesis of folate by bacteria, plants, and fungi . Para-aminobenzoic acid is also known for its role in the production of hair dyes and sunscreens due to its ability to absorb ultraviolet radiation .
Preparation Methods
Para-aminobenzoic acid can be synthesized through several methods:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid using iron powder and hydrochloric acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
Biological production: Para-aminobenzoic acid can also be produced biologically using genetically engineered Saccharomyces cerevisiae, which synthesizes the compound through the shikimate pathway.
Chemical Reactions Analysis
Para-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: The compound can be reduced to form 4-aminobenzoic acid derivatives.
Common reagents used in these reactions include iron powder, hydrochloric acid, and various aromatic aldehydes . The major products formed from these reactions include 4-nitrobenzoic acid, 4-aminobenzoic acid derivatives, and Schiff bases .
Scientific Research Applications
Para-aminobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
Para-aminobenzoic acid exerts its effects through various mechanisms:
Folate synthesis: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Antimicrobial activity: Sulfonamide drugs, which are structurally similar to para-aminobenzoic acid, interfere with the conversion of para-aminobenzoic acid to folate, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Para-aminobenzoic acid can be compared with other similar compounds, such as:
Terephthalic acid: Both compounds are aromatic acids, but para-aminobenzoic acid has an amino group, while terephthalic acid has two carboxyl groups.
Para-phenylenediamine: This compound is similar to para-aminobenzoic acid but has two amino groups instead of one amino and one carboxyl group.
Para-aminobenzoic acid is unique due to its role in folate synthesis and its ability to absorb ultraviolet radiation, making it useful in various applications, including medicine and industry .
Properties
IUPAC Name |
4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMDAMXGKHIMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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